Cas no 1380136-01-5 (2-amino-3-(2,3-dimethoxyphenyl)propan-1-ol)
2-amino-3-(2,3-dimethoxyphenyl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-amino-3-(2,3-dimethoxyphenyl)propan-1-ol
- 1380136-01-5
- EN300-1816694
-
- Inchi: 1S/C11H17NO3/c1-14-10-5-3-4-8(11(10)15-2)6-9(12)7-13/h3-5,9,13H,6-7,12H2,1-2H3
- InChI Key: LFEPGNHRQUAMHP-UHFFFAOYSA-N
- SMILES: O(C)C1C(=CC=CC=1CC(CO)N)OC
Computed Properties
- Exact Mass: 211.12084340g/mol
- Monoisotopic Mass: 211.12084340g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 64.7Ų
2-amino-3-(2,3-dimethoxyphenyl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1816694-1g |
2-amino-3-(2,3-dimethoxyphenyl)propan-1-ol |
1380136-01-5 | 1g |
$0.0 | 2023-09-19 | ||
| Enamine | EN300-1816694-0.05g |
2-amino-3-(2,3-dimethoxyphenyl)propan-1-ol |
1380136-01-5 | 0.05g |
$983.0 | 2023-06-02 | ||
| Enamine | EN300-1816694-0.1g |
2-amino-3-(2,3-dimethoxyphenyl)propan-1-ol |
1380136-01-5 | 0.1g |
$1031.0 | 2023-06-02 | ||
| Enamine | EN300-1816694-0.25g |
2-amino-3-(2,3-dimethoxyphenyl)propan-1-ol |
1380136-01-5 | 0.25g |
$1078.0 | 2023-06-02 | ||
| Enamine | EN300-1816694-0.5g |
2-amino-3-(2,3-dimethoxyphenyl)propan-1-ol |
1380136-01-5 | 0.5g |
$1124.0 | 2023-06-02 | ||
| Enamine | EN300-1816694-1.0g |
2-amino-3-(2,3-dimethoxyphenyl)propan-1-ol |
1380136-01-5 | 1g |
$1172.0 | 2023-06-02 | ||
| Enamine | EN300-1816694-2.5g |
2-amino-3-(2,3-dimethoxyphenyl)propan-1-ol |
1380136-01-5 | 2.5g |
$2295.0 | 2023-06-02 | ||
| Enamine | EN300-1816694-5.0g |
2-amino-3-(2,3-dimethoxyphenyl)propan-1-ol |
1380136-01-5 | 5g |
$3396.0 | 2023-06-02 | ||
| Enamine | EN300-1816694-10.0g |
2-amino-3-(2,3-dimethoxyphenyl)propan-1-ol |
1380136-01-5 | 10g |
$5037.0 | 2023-06-02 |
2-amino-3-(2,3-dimethoxyphenyl)propan-1-ol Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 2-amino-3-(2,3-dimethoxyphenyl)propan-1-ol
Introduction to 2-Amino-3-(2,3-Dimethoxyphenyl)Propan-1-Ol (CAS No. 1380136-01-5)
2-Amino-3-(2,3-dimethoxyphenyl)propan-1-ol, also known by its CAS number 1380136-01-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule is characterized by its unique structure, which combines an amino group (-NH₂) with a hydroxyl group (-OH) and a substituted phenyl ring. The presence of these functional groups makes it a versatile compound with potential applications in drug design and synthesis.
The chemical structure of 2-amino-3-(2,3-dimethoxyphenyl)propan-1-ol consists of a propanol backbone (three-carbon chain with a hydroxyl group at the first carbon). At the second carbon, an amino group is attached, while the third carbon is connected to a phenyl ring that is substituted with two methoxy groups at the 2 and 3 positions. This substitution pattern on the phenyl ring introduces steric and electronic effects that can influence the compound's reactivity and biological activity.
Recent studies have highlighted the importance of such compounds in medicinal chemistry. For instance, the amino group can act as a nucleophile in various reactions, while the hydroxyl group can participate in hydrogen bonding, which is crucial for bioavailability and target binding. The dimethoxyphenyl moiety adds complexity to the molecule, potentially enhancing its pharmacokinetic properties such as solubility and stability.
In terms of synthesis, 2-amino-3-(2,3-dimethoxyphenyl)propan-1-ol can be prepared through several routes. One common method involves the alkylation of an amino alcohol with a substituted benzaldehyde derivative, followed by reduction to form the hydroxyl group. Optimization of reaction conditions has been a focus of recent research to improve yield and purity. Additionally, enantioselective synthesis methods have been explored to produce enantiomerically enriched products, which are valuable for studying stereochemical effects in biological systems.
The biological activity of this compound has been investigated in various contexts. In vitro studies have shown that it exhibits moderate inhibitory effects on certain enzymes associated with neurodegenerative diseases. Furthermore, preliminary pharmacokinetic studies suggest that it has acceptable absorption and distribution properties in preclinical models. These findings underscore its potential as a lead compound for drug development.
Another area of interest is the use of 2-amino-3-(2,3-dimethoxyphenyl)propan-1-ol as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further derivatization, enabling chemists to explore a wide range of structural modifications that could enhance its therapeutic potential. For example, substitution at specific positions can be used to modulate receptor binding affinity or improve metabolic stability.
In conclusion, 2-amino-3-(2,3-dimethoxyphenyl)propan-1-ol represents a promising compound with diverse applications in organic synthesis and drug discovery. Its unique structure and functional groups make it a valuable tool for researchers seeking to develop novel therapeutic agents. As ongoing studies continue to uncover its full potential, this compound is likely to play an increasingly important role in both academic and industrial settings.
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